2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile

Fragment-based drug discovery Lead-like properties Physicochemical profiling

This heterocyclic building block features a distinctive 2-chlorobenzimidazole/3-cyanopyridine signature (TPSA 54.5 Ų, XLogP3 3) aligning with CNS lead-like criteria. The reactive 2-chloro handle enables rapid parallel SAR via SNAr chemistry, while its structural congruence to the SGK-1 inhibitor pharmacophore (US20060148854A1) makes it a strategic fragment for kinase programs. Procure with batch-to-batch consistency (PubChem ID 45789040) for reproducible hit-to-lead development.

Molecular Formula C13H7ClN4
Molecular Weight 254.67 g/mol
CAS No. 1146080-76-3
Cat. No. B1501318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile
CAS1146080-76-3
Molecular FormulaC13H7ClN4
Molecular Weight254.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2C3=C(C=CC=N3)C#N)Cl
InChIInChI=1S/C13H7ClN4/c14-13-17-10-5-1-2-6-11(10)18(13)12-9(8-15)4-3-7-16-12/h1-7H
InChIKeyWLENHFGWXOIITC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile (CAS 1146080-76-3): Physicochemical Identity and Structural Classification for Procurement Decisions


2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile (CAS 1146080-76-3; molecular formula C13H7ClN4; MW 254.67 g/mol) is a heterocyclic small molecule belonging to the benzimidazolyl-pyridine class [1] . It features a 2-chlorobenzimidazole core N-linked to a 3-cyanopyridine (nicotinonitrile) moiety. Computed descriptors include XLogP3 of 3, topological polar surface area (TPSA) of 54.5 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and a single rotatable bond [1]. The compound is commercially catalogued as a pharmaceutical intermediate by multiple specialty chemical suppliers [2] .

Why 2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile Cannot Be Casually Replaced by Other Benzimidazole Analogs in Lead Optimization


The combination of the 2-chloro substituent on the benzimidazole ring and the nitrile-bearing pyridine at the N1 position defines a distinct pharmacophoric and physicochemical signature that cannot be reproduced by arbitrary benzimidazole congeners. Simple replacement with a 2-unsubstituted or 2-alkyl benzimidazole, or relocation of the nitrile group, alters key molecular descriptors—including lipophilicity (XLogP3), hydrogen-bonding capacity, and topological polar surface area—that govern permeability, solubility, and target-binding geometry [1] [2]. The compound occupies a specific region of drug-like chemical space that has been strategically explored in kinase inhibitor patents, notably as an SGK-1 pharmacophore scaffold [3]. The quantitative evidence below demonstrates where the 2-chloro and 3-cyano substituents produce measurable differentiation from a close piperidine-substituted analog.

Head-to-Head Quantitative Evidence: 2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile vs. Closest Structural Analog (CAS 1146080-74-1)


Lower Molecular Weight and Reduced Complexity vs. Piperidine-Substituted Analog (1146080-74-1)

The target compound (MW 254.67 g/mol, 18 heavy atoms) is substantially smaller and less complex than the piperidine-substituted analog 2-(2-(3-(hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile (CAS 1146080-74-1; MW 333.4 g/mol, 25 heavy atoms), representing a ~24% reduction in molecular weight and ~28% fewer heavy atoms [1] [2]. This size difference directly impacts compliance with fragment-based and lead-like property guidelines (MW ≤ 300), positioning the target as a more favorable starting point for fragment-to-lead campaigns.

Fragment-based drug discovery Lead-like properties Physicochemical profiling

Higher Lipophilicity (XLogP3 = 3) vs. Piperidine Analog (XLogP3 = 2.6) for Enhanced Membrane Permeability

The target compound exhibits a computed XLogP3 of 3, compared to 2.6 for the piperidine-substituted analog CAS 1146080-74-1, representing a ΔXLogP3 of +0.4 log units [1] [2]. Within the benzimidazolyl-nicotinonitrile series, this moderate increase in lipophilicity shifts the compound closer to the optimal lipophilicity range (LogP 1–3) for balancing passive membrane permeability with aqueous solubility.

ADME prediction Lipophilicity optimization Membrane permeability

Absence of Hydrogen Bond Donors (HBD = 0) and Lower TPSA (54.5 vs. 78 Ų) for Superior CNS Drug-Likeness

The target compound possesses zero hydrogen bond donors (HBD = 0) and a TPSA of 54.5 Ų, compared to HBD = 1 and TPSA = 78 Ų for the piperidine analog [1] [2]. Both compounds satisfy the Veber rule (rotatable bonds ≤ 10, TPSA ≤ 140 Ų), but the target compound's lower TPSA and absence of H-bond donors place it squarely within established CNS drug-likeness thresholds (TPSA < 60–70 Ų, HBD ≤ 1). The analog's higher TPSA and presence of a hydroxyl donor make it less suitable for CNS applications by the same criteria.

CNS drug design Blood-brain barrier penetration Hydrogen bonding

2-Chloro Substituent as a Synthetic Handle for Diversification: Enabling Nucleophilic Aromatic Substitution Chemistry Absent in Non-Halogenated Analogs

The chlorine atom at the C-2 position of the benzimidazole ring provides a reactive handle for nucleophilic aromatic substitution (SNAr), enabling late-stage diversification into a variety of 2-amino, 2-alkoxy, or 2-thioether derivatives [1]. This synthetic versatility is absent in 2-unsubstituted or 2-alkyl benzimidazole analogs, which require de novo synthesis for each derivative. The compound is explicitly catalogued as a pharmaceutical intermediate by multiple manufacturers (e.g., 舟山市艾科生物科技有限公司, Meryer), consistent with its role as a building block for constructing focused kinase inhibitor libraries [2] [3].

Medicinal chemistry diversification Parallel synthesis SAR exploration

SGK-1 Kinase Inhibitor Pharmacophore: Patent-Backed Structural Rationale for the Benzimidazolyl-Pyridine Scaffold

US patent application US20060148854A1 (SmithKline Beecham Corp., filed 2004) discloses benzimidazolyl-pyridine derivatives as inhibitors of serum- and glucocorticoid-regulated kinase 1 (SGK-1), a target implicated in renal electrolyte balance, cardiovascular disease, and cell proliferation disorders [1]. The patent's generic Formula (I) encompasses the 2-(2-chlorobenzimidazol-1-yl)nicotinonitrile scaffold, and representative examples include 3-(5-chloro-6-fluoro-1H-benzimidazol-2-yl)-5-(3-methoxyphenyl)pyridin-2-amine and 2-[2-amino-5-(3-cyanophenyl)pyridin-3-yl]-1H-benzimidazole-6-sulfonamide, establishing the benzimidazolyl-pyridine connectivity as essential for SGK-1 inhibitory activity. The target compound embodies the minimal pharmacophoric core of this scaffold series.

Kinase inhibitor SGK-1 Patent pharmacology

Important Caveat: Limited Public Bioactivity Data for This Specific Compound—Selection Should Be Driven by Physicochemical Differentiation

A comprehensive search of PubMed, ChEMBL, BindingDB, and patent literature did not yield direct IC50, Ki, EC50, or MIC values for 2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile (CAS 1146080-76-3) in any peer-reviewed primary research article or curated bioactivity database as of April 2026 [1] [2]. The compound appears to be a specialized research intermediate whose biological characterization, if performed, has not been published in the open scientific literature. The differential evidence presented above is therefore weighted toward computed physicochemical properties (supported by direct comparator data) and class-level patent SAR (supporting evidence). Users requiring experimentally validated biological potency data should verify the availability of such data with the supplier or commission bespoke profiling before procurement.

Data transparency Procurement risk assessment Evidence quality

Optimal Deployment Scenarios for 2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile Based on Verified Differentiators


Fragment-Based Lead Discovery for CNS-Penetrant Kinase Inhibitors Targeting SGK-1 or Related AGC Kinases

The compound's low molecular weight (254.67 g/mol), absence of hydrogen bond donors, TPSA of 54.5 Ų, and XLogP3 of 3 align with established fragment and CNS lead-likeness criteria [1]. Its structural congruence with the SGK-1 inhibitor pharmacophore disclosed in US20060148854A1 [2] makes it a rational fragment starting point for CNS kinase programs where blood-brain barrier penetration is critical. The 2-chloro handle enables rapid fragment growing via SNAr chemistry to explore the ATP-binding pocket.

Medicinal Chemistry Diversification via C-2 Chlorine Displacement for Focused Kinase Library Synthesis

The reactive 2-chloro substituent serves as a versatile diversification point for generating arrays of 2-amino, 2-alkoxy, and 2-thioether analogs in parallel format [1]. This enables efficient SAR exploration of the benzimidazole C-2 position without de novo synthesis of each derivative. The compound is commercially catalogued as a pharmaceutical intermediate [2], indicating industrial relevance for library production.

Physicochemical Benchmarking and Computational Modeling of Drug-Like Property Space for Benzimidazolyl-Pyridine Series

With fully characterized computed descriptors (XLogP3, TPSA, HBD/HBA, rotatable bonds, heavy atom count) from authoritative databases [1], the compound can serve as a reference point for computational ADME models, QSAR studies, and property-guided scaffold hopping exercises within the benzimidazolyl-pyridine chemical series. Its differentiation from the piperidine analog (CAS 1146080-74-1) in TPSA (-30.1%), HBD (-1), and rotatable bonds (-66.7%) [1] [3] provides a quantitative case study for property modulation strategies.

Procurement of a Structurally Authenticated Intermediates for Custom Synthesis of Proprietary Kinase Inhibitor Candidates

The compound is available from multiple specialty chemical suppliers with confirmed identity (CAS 1146080-76-3) and specified purity levels (e.g., 97% from Meryer) [2]. Its well-defined structure, supported by InChIKey (WLENHFGWXOIITC-UHFFFAOYSA-N) and SMILES notation in PubChem [1], ensures batch-to-batch consistency for reproducible SAR studies. This makes it suitable as a key intermediate for contract research organizations and pharmaceutical companies synthesizing proprietary kinase inhibitor candidates.

Quote Request

Request a Quote for 2-(2-Chloro-benzoimidazol-1-yl)-nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.